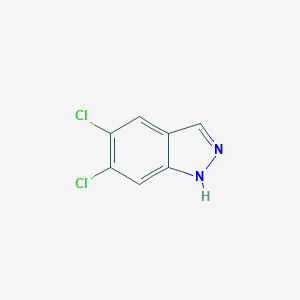

5,6-dichloro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHJBZZQBWIBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328595 | |

| Record name | 5,6-dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124691-76-5 | |

| Record name | 5,6-dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5,6-dichloro-1H-indazole

An In-Depth Technical Guide to 5,6-dichloro-1H-indazole for Advanced Research Applications

In the landscape of modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile platform for developing therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][4][5] Within this important class of heterocycles, This compound (CAS Number: 124691-76-5) emerges as a particularly valuable building block for researchers and drug development professionals.[6][7]

The strategic placement of two chlorine atoms on the benzene portion of the indazole core imparts specific electronic and steric properties. These substitutions can significantly influence the molecule's interaction with biological targets, often enhancing binding affinity, modulating metabolic stability, and improving pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, supplier details, synthetic considerations, and critical applications, with a focus on its role in the rational design of novel kinase inhibitors.

Physicochemical Properties and Data

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in a research setting. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 124691-76-5 | [6][7] |

| Molecular Formula | C₇H₄Cl₂N₂ | [6] |

| Molecular Weight | 187.03 g/mol | Derived from formula |

| Physical Form | Solid | [6] |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [6] |

| InChI Key | MCHJBZZQBWIBOK-UHFFFAOYSA-N | [6] |

Commercial Availability and Supplier Information

The accessibility of high-purity starting materials is a critical logistical consideration for any research program. This compound is available from several reputable chemical suppliers that cater to the research and development sector.

| Supplier | Product Example | Purity/Grade |

| Sigma-Aldrich (Merck) | This compound | 97% |

| BLD Pharm | This compound | Research Grade |

| ChemUniverse | This compound | Custom Quote |

| Ambeed, Inc. | This compound | 97% |

Note: Availability and product codes may vary. Researchers should consult supplier websites for the most current information.

Synthesis Strategy: A Mechanistic Perspective

The synthesis of substituted indazoles can be achieved through various established organic chemistry reactions.[3][8] A common and effective strategy involves the cyclization of appropriately substituted hydrazones or the intramolecular amination of aryl C-H bonds.[3][9] For this compound, a plausible synthetic approach begins with a dichlorinated toluene derivative, which undergoes functional group transformations to create a suitable precursor for cyclization.

The causality behind this choice of pathway lies in the commercial availability of the starting materials and the reliability of the transformation steps. The diagram below illustrates a generalized workflow for the synthesis, highlighting the key transformation from a precursor to the final indazole scaffold.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery: Targeting Protein Kinases

The indazole core is a cornerstone of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold acts as an effective "hinge-binder," forming key hydrogen bonds with the ATP-binding site of the kinase, thereby inhibiting its activity.[2]

The 5,6-dichloro substitution pattern is not arbitrary; it is a deliberate design choice to enhance potency and selectivity. The chlorine atoms are electron-withdrawing and can:

-

Modulate pKa: Alter the acidity of the indazole N-H proton, which can fine-tune the strength of hinge-binding interactions.

-

Form Halogen Bonds: Participate in specific, non-covalent interactions with amino acid residues in the target protein, increasing binding affinity.

-

Enhance Lipophilicity: Improve the molecule's ability to cross cell membranes and reach its intracellular target.

-

Block Metabolic Sites: Prevent metabolic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.

Derivatives of dichlorinated indazoles are actively being investigated as inhibitors for a range of kinases implicated in cancers of the lung, breast, and colon.[1]

Experimental Protocol: Safe Handling and Use

Given its hazard profile, strict adherence to safety protocols is mandatory when handling this compound. The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[6]

Mandatory Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Chemical splash goggles or safety glasses with side shields

-

Laboratory coat

-

Use in a certified chemical fume hood is required to avoid inhalation of dust.[10]

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Have appropriate spill cleanup materials readily available.

-

Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid compound using a clean spatula, minimizing dust generation.[10]

-

Dissolution: Add the desired solvent to the container while still in the fume hood. Cap the container and mix gently (e.g., by swirling or vortexing) until the solid is fully dissolved.

-

Reaction Setup: Transfer the solution to the reaction vessel using appropriate glassware (e.g., pipette or syringe).

-

Post-Handling: After use, tightly seal the main container and return it to its designated storage location (2-8°C, dark, dry).[6]

-

Decontamination: Wipe down the work surface and any equipment used. Dispose of contaminated gloves and disposable materials in a designated hazardous waste container.[11][12] Wash hands thoroughly with soap and water.[13]

The following workflow diagram summarizes the critical safety checkpoints for handling this compound.

Caption: Laboratory safety workflow for handling this compound.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with the influential electronic properties of its chlorine substituents, provides a robust starting point for the design of highly specific and potent therapeutic agents. As research into targeted therapies, particularly kinase inhibitors, continues to expand, the demand for and importance of key heterocyclic building blocks like this compound will undoubtedly grow, solidifying its place in the drug discovery arsenal.

References

- Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Technical Disclosure Commons. [Link]

- SAFETY D

- 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681. PubChem. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

- Synthesis of 1H-Indazoles via Silver(I)

- Indazole synthesis. Organic Chemistry Portal. [Link]

- Request A Quote. ChemUniverse. [Link]

- 5-CHLORO-3-IODO-1H-INDAZOLE | 351456-45-6. INDOFINE Chemical Company, Inc.. [Link]

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

- Synthesis of Substituted Indazole-5,6-dicarbonitriles | Request PDF.

- 3,5-dichloro-6-methyl-1h-indazole suppliers USA. USA Chemical Suppliers. [Link]

- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 124691-76-5 [sigmaaldrich.com]

- 7. 124691-76-5|this compound|BLD Pharm [bldpharm.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. afgsci.com [afgsci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5,6-dichloro-1H-indazole: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 5,6-dichloro-1H-indazole (CAS No. 124691-76-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data and established principles for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Each section includes an in-depth interpretation of expected spectral features, causality behind the data, and robust, field-proven protocols for data acquisition. The aim is to provide a self-validating framework for the unambiguous identification and quality assessment of this important heterocyclic compound.

Introduction and Molecular Structure

This compound is a halogenated derivative of indazole, a bicyclic heteroaromatic system that is a prominent scaffold in medicinal chemistry. The indazole core is associated with a wide range of biological activities, and substituted analogues are frequently investigated as potential therapeutic agents. Accurate structural elucidation is the bedrock of such investigations, making a thorough understanding of its spectroscopic signature essential.

The dichlorination pattern on the benzene ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. This guide will dissect these influences across NMR, IR, and MS techniques.

Molecular Properties:

-

Chemical Formula: C₇H₄Cl₂N₂

-

Molecular Weight: 187.03 g/mol

-

InChI Key: MCHJBZZQBWIBOK-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For substituted indazoles, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the bicyclic ring system.[4]

Note: While specific experimental spectra for this compound are not widely published, the following data are predicted based on established chemical shift principles and data from structurally similar compounds, such as 5-chloro-1H-indazole and other substituted indazoles.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton. The electron-withdrawing nature of the two chlorine atoms will deshield the remaining aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| 1-H (N-H) | > 12.0 | Broad Singlet (br s) | - | The acidic proton on the nitrogen in the pyrazole ring is typically highly deshielded and often appears as a broad signal. |

| 3-H | ~8.1 - 8.3 | Singlet (s) | - | This proton is on the pyrazole ring, adjacent to two nitrogen atoms, leading to significant deshielding.[6] |

| 4-H | ~7.8 - 8.0 | Singlet (s) | ~0.5-1.0 (long-range) | This proton is ortho to a chlorine atom (at C5) and part of the benzenoid ring, resulting in a downfield shift. |

| 7-H | ~7.6 - 7.8 | Singlet (s) | ~0.5-1.0 (long-range) | This proton is adjacent to the pyrazole ring fusion and is generally the most upfield of the aromatic protons. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven distinct carbon signals. The carbons directly attached to the chlorine atoms (C-5 and C-6) will be significantly influenced, and their shifts can be predicted using additive models.[7]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~134 - 136 | Carbon in the pyrazole ring adjacent to two nitrogens. |

| C-3a | ~122 - 124 | Bridgehead carbon, shielded relative to other aromatic carbons. |

| C-4 | ~122 - 125 | Aromatic CH carbon, influenced by the adjacent C-5 chloro substituent. |

| C-5 | ~128 - 132 | Carbon directly attached to a chlorine atom (ipso-carbon). |

| C-6 | ~128 - 132 | Carbon directly attached to a chlorine atom (ipso-carbon). |

| C-7 | ~111 - 114 | Aromatic CH carbon, typically shifted upfield in indazoles. |

| C-7a | ~140 - 142 | Bridgehead carbon adjacent to N-1. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for acquiring NMR spectra of a small organic molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.

For this compound, the key diagnostic peaks are the N-H stretch, aromatic C-H stretches, and ring vibrations. The presence of C-Cl bonds will also give rise to signals in the fingerprint region.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Characteristic of the N-H bond in the pyrazole ring; broadening is due to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C=N / C=C Ring Stretch | 1450 - 1620 | Medium to Strong | Aromatic ring stretching vibrations are characteristic of the indazole core.[6] |

| C-Cl Stretch | 600 - 800 | Strong | Stretching vibrations for the carbon-chlorine bonds, located in the fingerprint region. |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Collection: Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expected Mass Spectrum

For this compound, the most critical feature will be the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will exhibit a characteristic pattern of three peaks:

-

[M]⁺: The peak for the molecule with two ³⁵Cl isotopes (C₇H₄³⁵Cl₂N₂).

-

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl isotope.

-

[M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes.

The expected intensity ratio for this cluster is approximately 9:6:1 .

| Ion | m/z (nominal mass) | Predicted Relative Abundance | Description |

| [C₇H₄³⁵Cl₂N₂]⁺ | 186 | 100% (Base Peak) | Molecular ion ([M]⁺) |

| [C₇H₄³⁵Cl³⁷ClN₂]⁺ | 188 | ~66% | Isotopic molecular ion ([M+2]⁺) |

| [C₇H₄³⁷Cl₂N₂]⁺ | 190 | ~11% | Isotopic molecular ion ([M+4]⁺) |

| [M - N₂]⁺ | 158/160/162 | Variable | Loss of a neutral nitrogen molecule (N₂). |

| [M - Cl]⁺ | 151/153 | Variable | Loss of a chlorine radical. |

| [M - N₂ - HCN]⁺ | 131/133/135 | Variable | Subsequent loss of hydrogen cyanide from the [M - N₂]⁺ fragment. |

Fragmentation Pathway

The fragmentation of the indazole core is often initiated by the loss of stable neutral molecules like N₂.[8]

Caption: Proposed primary fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

This protocol is suitable for a volatile, thermally stable compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., start at 100°C, ramp to 280°C at 15°C/min).

-

Set the injector temperature to 250°C.

-

Use helium as the carrier gas.

-

For the MS, use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a range of m/z 40-400.

-

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Data Acquisition: The compound will be separated from the solvent and any impurities on the GC column before entering the MS. The MS will record spectra across the entire GC run.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound. Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern of the molecule. IR spectroscopy validates the presence of key functional groups, particularly the N-H and aromatic moieties. Finally, mass spectrometry confirms the molecular weight and provides structural insights through its highly characteristic dichlorinated isotopic pattern and fragmentation behavior. The protocols and predictive data outlined in this guide provide a robust framework for scientists to confidently verify the identity, purity, and structure of this compound in a research or development setting.

References

- The Royal Society of Chemistry (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Wiley-VCH (2007). Supporting Information for a relevant synthesis paper.

- BIOFOUNT. This compound Product Page.

- University of Arizona. Interpretation of mass spectra.

- ResearchGate. 13C NMR of indazoles.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Pol-Aura. 1h-indazol, 5,6-dichloro- Product Page.

- National Center for Biotechnology Information. 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole.

- PubChem. 1H-Indazole, 5-chloro-.

- NIST WebBook. 1H-indazole hydrochloride IR Spectrum.

Sources

- 1. This compound | 124691-76-5 [sigmaaldrich.com]

- 2. 124691-76-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. wiley-vch.de [wiley-vch.de]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uni-saarland.de [uni-saarland.de]

A Technical Guide to the Biological Activities of 5,6-Dichloro-1H-Indazole Derivatives: Mechanisms and Methodologies

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2][3] The introduction of a dichloro substitution pattern, specifically at the 5 and 6 positions of the benzene ring, significantly modulates the molecule's electronic and steric properties, leading to potent and often selective biological activities. This technical guide provides an in-depth analysis of the known biological functions of 5,6-dichloro-1H-indazole derivatives, with a primary focus on their role as potent kinase inhibitors for oncological applications. We will explore the mechanistic basis for their activity, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their evaluation. The narrative is structured to provide researchers and drug development professionals with a comprehensive understanding of this important chemical class, bridging the gap between synthesis and biological application.

The Indazole Scaffold: A Privileged Core in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of new therapeutic agents.[4][5] Among these, the indazole ring system—a fusion of benzene and pyrazole rings—has emerged as a particularly fruitful scaffold.[1][6] While rare in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1][4] Several clinically successful drugs, such as the antiemetic Granisetron, the multi-kinase inhibitor Pazopanib, and the VEGFR/PDGFR inhibitor Axitinib, feature the indazole core, cementing its status in pharmaceutical development.[2][3][4]

The addition of halogen atoms, such as chlorine, is a classic medicinal chemistry strategy to enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. The 5,6-dichloro substitution on the 1H-indazole ring provides a unique electronic landscape that has been effectively leveraged, particularly in the design of kinase inhibitors.

Primary Biological Activity: Potent and Selective Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[7] The indazole scaffold has proven to be an exceptional template for designing kinase inhibitors.[7][8][9]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

A significant body of research has identified derivatives of this compound as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][10] The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and differentiation; its aberrant activation is implicated in various cancers, including urothelial carcinoma and non-small cell lung cancer.[7]

Mechanism of Action: These indazole derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor growth.

Key Derivatives and Structure-Activity Relationships (SAR): A notable series of potent FGFR inhibitors is based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole core structure.[1][10] While the primary dichloro substitution is on the pendant phenyl ring in this specific series, it highlights the critical role of dichlorination in achieving high potency. Research by Zhang et al. and others has shown that modifications at the 4-position of the indazole ring are crucial for activity.[7][10] For instance, compound 13a (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide) was identified as a highly potent FGFR1 inhibitor.[10][11]

Table 1: Inhibitory Activity of Representative Dichloro-Indazole Derivatives against FGFR1

| Compound ID | Structure | Target Kinase | IC₅₀ (nM) | Reference |

| 10a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | FGFR1 | 69.1 ± 19.8 | [1] |

| 13a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 | [1][10] |

The data clearly indicates that the addition of the methylpiperazinylphenyl group at the 4-position carboxamide significantly enhances potency against FGFR1.[1][10] This suggests that the dichloro-dimethoxyphenyl group at position 6 acts as a crucial anchor, while modifications at position 4 allow for fine-tuning of interactions within the kinase's active site.

Broader Kinase Inhibition Profile

The versatility of the indazole scaffold extends to the inhibition of other key oncogenic kinases. Derivatives have been developed as inhibitors of:

-

Aurora Kinases: Essential for cell cycle regulation, making them attractive anticancer targets.[9]

-

Pim Kinases: Serine/threonine kinases involved in signaling pathways fundamental to tumorigenesis.[1][8]

-

Epidermal Growth Factor Receptor (EGFR): A well-established target in non-small cell lung cancer.[1]

-

Anaplastic Lymphoma Kinase (ALK): A key driver in certain types of lymphoma and lung cancer.[1]

-

PKMYT1 Kinase: A regulator of the G2/M cell cycle checkpoint, crucial for cancer cell survival.[12]

While these studies do not always specify the 5,6-dichloro substitution, they establish the indazole core's broad applicability. The demonstrated success of dichlorination in the FGFR inhibitor series strongly suggests that synthesizing and screening this compound libraries against these other kinases is a promising strategy for developing novel, potent, and potentially selective inhibitors.

Application in Oncology: From Bench to Preclinical Models

The potent kinase inhibition exhibited by dichloro-indazole derivatives translates directly into significant anticancer activity.

Anti-proliferative and Pro-apoptotic Effects

By blocking key signaling pathways, these compounds effectively inhibit the growth of cancer cells. One synthesized indazole derivative, compound 2f , demonstrated potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM.[2] Mechanistic studies showed that this compound could induce apoptosis (programmed cell death) in 4T1 breast cancer cells. This was confirmed by observing the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2]

In Vivo Efficacy

The therapeutic potential of these derivatives has also been demonstrated in animal models. Compound 2f was shown to suppress the growth of 4T1 tumors in vivo without causing obvious side effects, identifying it as a promising small-molecule anticancer agent for further development.[2] This successful transition from in vitro to in vivo models is a critical validation step in the drug discovery process.

Emerging Biological Activities

While the primary focus has been on oncology, the unique chemical properties of this compound derivatives suggest potential applications in other therapeutic areas.

Antiviral Potential

The broader indazole class is known to possess antiviral properties, including anti-HIV activity.[1][6] Recently, a novel class of indazole-containing compounds showed favorable potency against both influenza A and B viruses by targeting the PA-PB1 protein-protein interface, a novel mechanism distinct from currently available drugs.[13] Although these specific compounds were not 5,6-dichloro derivatives, it opens a compelling avenue for future research. It is important to distinguish these from similarly named but structurally different compounds; for example, 5,6-dichloro-1-beta-D-ribofuranosyl-benzimidazole (EICAR) is a potent antiviral agent, but it is a benzimidazole, not an indazole.[14] The exploration of 5,6-dichloro-1H-indazoles in antiviral assays is a logical and promising next step.

Other Therapeutic Areas

The indazole scaffold has been linked to a wide array of other biological activities, including:

-

Anti-inflammatory: Through inhibition of enzymes like nitric oxide synthase (NOS).[15]

-

Antimicrobial: With activity reported against various bacterial and fungal strains.[4]

-

Antileishmanial: Novel indazole derivatives have been identified as promising candidates against Leishmania infantum.[16]

Screening this compound libraries in these therapeutic areas could uncover novel lead compounds.

Experimental Methodologies: A Practical Guide

To facilitate research in this area, we provide validated, step-by-step protocols for key biological assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol:

-

Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the this compound test compound in DMSO, then dilute further in the reaction buffer.

-

Kinase Reaction: In a 96-well plate, add 5 µL of the test compound dilution. Add 10 µL of a solution containing the target kinase (e.g., FGFR1) and its specific substrate peptide.

-

Initiate Reaction: Add 10 µL of an ATP solution to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

-

Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Anti-Proliferative Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for measuring drug-induced cytotoxicity and cell proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.

-

Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.

Caption: Step-by-step workflow for the SRB cell proliferation assay.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly valuable class of compounds in modern drug discovery. Their most prominent and well-validated biological activity is the potent inhibition of protein kinases, particularly FGFRs, which translates into significant anticancer effects both in vitro and in vivo. The dichloro substitution pattern appears critical for achieving high potency, and this structural motif serves as an excellent foundation for further optimization.

Future research should focus on several key areas:

-

Expanding the Kinase Target Space: Systematically screening this compound libraries against a broad panel of oncogenic and inflammatory kinases to identify new lead compounds.

-

Exploring Antiviral Applications: Leveraging the recent discovery of indazoles as influenza inhibitors, this specific subclass should be evaluated against a range of viruses.

-

Pharmacokinetic Optimization: Further chemical modifications to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, will be essential for clinical translation.

By continuing to explore the rich pharmacology of this scaffold, the scientific community can unlock new therapeutic opportunities for challenging diseases.

References

- Zhang, J., Tu, Z., Wang, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6649. [Link]

- Wei, J., Meng, F., Zhang, Z., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1669-1687. [Link]

- Zhao, W., Liu, Y., Zhang, J., et al. (2020). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry, 63(15), 8408-8429. [Link]

- Jadhav, K., & Das, U. (2023). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Heliyon, 9(7), e17865. [Link]

- Wei, J., Zhang, Z., Meng, F., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127958. [Link]

- Kumar, A., Sharma, S., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(31), 21588-21614. [Link]

- Alam, M. I., Al-Abdullah, E. S., et al. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 28(2), 856. [Link]

- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.

- ResearchGate. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. (2021). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

- Longdom Publishing. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Organic and Inorganic Chemistry. [Link]

- Pérez, C., Pérez-Castillo, Y., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447. [Link]

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7675. [Link]

- Abdelahi, M. M. M., Boudjelal, A., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 743. [Link]

- Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1282, 135327. [Link]

- Wang, H., Vankayalapati, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 868-873. [Link]

- Zhang, W., Wang, G., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry, 25(1), 146-156. [Link]

- Chen, B., Dey, F., Liu, X., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(10), 1331-1336. [Link]

- Chen, Y., Liu, Y., et al. (2025). Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. European Journal of Medicinal Chemistry, 288, 117130. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5,6-dichloro-1H-indazole: A Technical Guide for Researchers

For release to research, scientific, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5,6-dichloro-1H-indazole, a crucial building block in medicinal chemistry. As a Senior Application Scientist, this guide is formulated to equip researchers with the foundational knowledge and practical methodologies necessary for the effective handling, formulation, and analysis of this compound. The insights provided herein are grounded in established principles of physical organic chemistry and draw upon data from analogous chemical structures to forecast the behavior of this compound in a research setting.

Executive Summary: Key Physicochemical Characteristics

This compound is a solid, crystalline compound with a molecular weight of 187.03 g/mol . Its chemical structure, characterized by the fusion of a pyrazole and a dichlorinated benzene ring, dictates its physicochemical properties. The 1H-indazole tautomer is recognized as being more thermodynamically stable than the 2H-indazole form[1][2]. While specific experimental data for this compound is limited, its structural features suggest low aqueous solubility and moderate solubility in common organic solvents. Stability is influenced by factors such as pH, temperature, and light exposure, necessitating careful handling and storage to ensure its integrity throughout experimental workflows. Vendor recommendations suggest storing the solid compound in a dark, dry, and sealed environment at 2-8°C.

Solubility Profile: A Predictive and Experimental Approach

A thorough understanding of a compound's solubility is paramount for its effective use in research, from initial screening assays to formulation development. Due to the absence of extensive public data on the solubility of this compound, this section provides both a predictive analysis based on its chemical structure and a detailed protocol for its empirical determination.

Predicted Solubility Characteristics

The indazole scaffold, being a heterocyclic aromatic system, generally confers low aqueous solubility[1]. The presence of two chlorine atoms on the benzene ring, which are electron-withdrawing and contribute to the molecule's lipophilicity, is expected to further decrease its solubility in water. Conversely, it is anticipated to exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in lower alcohols like ethanol and methanol. This prediction is based on the general principle that "like dissolves like," where the polar nature of the indazole ring system allows for favorable interactions with polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Research Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Poor | The lipophilic nature of the dichlorinated benzene ring and the generally low aqueous solubility of the indazole scaffold. |

| Dimethyl Sulfoxide (DMSO) | Good | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. |

| Ethanol | Moderate | A polar protic solvent that can engage in hydrogen bonding with the indazole nitrogen atoms. |

| Methanol | Moderate | Similar to ethanol, but its higher polarity may slightly enhance solubility. |

| Acetonitrile | Moderate | A polar aprotic solvent, though generally a weaker solvent than DMSO for many polar compounds. |

| Dichloromethane (DCM) | Moderate to Poor | A non-polar solvent, likely to be less effective at solvating the polar indazole ring. |

Experimental Protocol for Solubility Determination

To establish a precise quantitative solubility profile, the following experimental workflow is recommended. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility[3].

-

This compound (solid)

-

Selected research solvents (e.g., Water, DMSO, Ethanol, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

Caption: Workflow for Experimental Solubility Determination

-

Use of Excess Solid: This ensures that the solvent is saturated with the compound, allowing for the determination of the thermodynamic equilibrium solubility.

-

Constant Temperature Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. Agitation facilitates the dissolution process and ensures equilibrium is reached.

-

Centrifugation and Filtration: These steps are critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility. The use of a 0.22 µm filter is standard for removing fine particulates.

-

HPLC Quantification: HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved compound. A validated method ensures the accuracy and reliability of the results.

Stability Profile and Forced Degradation Studies

Assessing the stability of this compound is essential to define appropriate storage conditions, identify potential degradation products, and develop stability-indicating analytical methods. Forced degradation studies are a systematic way to accelerate this process under controlled stress conditions[4].

General Stability Considerations

The indazole ring is generally stable, with the 1H-tautomer being the most prevalent and stable form[1][2]. However, the presence of the dichloro-substituents and the pyrazole ring may introduce susceptibilities to specific degradation pathways. It is advisable to store the compound protected from light and moisture, as recommended by the supplier.

Forced Degradation Experimental Design

Forced degradation studies should be conducted to evaluate the stability of this compound under various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.

The following conditions are recommended to investigate the primary degradation pathways:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Solution exposed to UV light (e.g., 254 nm) and visible light.

Caption: Forced Degradation Study Workflow

Analytical Methodologies for Purity and Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately determining the purity of this compound and for monitoring its stability. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Development of a Stability-Indicating HPLC Method

The following provides a starting point for developing a robust HPLC method. Method optimization will be necessary to achieve adequate separation of the parent compound from any potential impurities and degradation products.

Table 2: Recommended Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the indazole. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |

| Gradient Elution | Start with a low percentage of B and gradually increase | To effectively separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Detection Wavelength | UV at ~254 nm or a diode array detector (DAD) for spectral analysis | Indazole systems typically have strong UV absorbance in this region. A DAD allows for peak purity assessment. |

| Injection Volume | 10 µL | A standard injection volume. |

Method Validation

Once developed, the HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While specific quantitative data for the solubility and stability of this compound is not extensively documented, a combination of predictive chemistry and established experimental protocols provides a robust framework for its characterization. Researchers are encouraged to perform the described solubility and forced degradation studies to generate the necessary data for their specific applications. The use of a validated, stability-indicating HPLC method is essential for ensuring the quality and integrity of this important research compound. By following the guidelines and methodologies outlined in this technical guide, scientists can confidently navigate the physicochemical landscape of this compound in their drug discovery and development endeavors.

References

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (URL not available)

- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]

- Pharmacological properties of indazole deriv

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

- Summary of forced degrad

- Forced Degrad

- Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

- Methods for measurement of solubility and dissolution r

- Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]

- Development of forced degradation and stability indic

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

- Synthesis of 1H-Indazoles via Silver(I)

- Forced Degrad

- Solubility of Organic Compounds. [Link]

- Stability Indicating Forced Degrad

- BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temper

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. [Link]

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

- Effects of Substitutions on the Biodegradation Potential of Benzotriazole Deriv

- A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. [Link]

- Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. [Link]

- Organic Solvent Solubility D

- Novel Substituted Indazoles Towards Potential Antimicrobial Agents. [Link]

- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (URL not available)

- Novel Substituted Indazoles towards Potential Antimicrobial Agents. [Link]

- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

- Synthesis of 1 H-Indazoles via Silver(I)

- Stability indicating HPLC method for the Quantification of Posaconazole and its rel

- Stability indicating RP-HPLC assay method for pramipexole dihydrochloride in pure and formul

- Solubility of drugs in ethanol and dmso. [Link]

- Solubility of drugs in ethanol and dmso. [Link]

- Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the therapeutic potential of indazole compounds

An In-Depth Technical Guide to the Therapeutic Potential of Indazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics and investigational drugs.[1][2] Its unique electronic properties and structural rigidity allow for versatile functionalization, enabling precise interactions with a multitude of biological targets.[3] This guide provides a comprehensive review of the therapeutic landscape of indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into their significant applications in oncology, inflammation, and neurodegenerative disorders, offering field-proven insights for researchers, scientists, and drug development professionals.

The Indazole Core: A Foundation for Pharmacological Diversity

Indazole consists of a benzene ring fused to a pyrazole ring, existing primarily in two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[4][5] This structural motif is a bioisostere of indole, allowing it to mimic the interactions of endogenous ligands with various receptors and enzymes.[6] The true power of the indazole nucleus lies in its amenability to chemical modification at multiple positions, which has been exploited to generate vast libraries of compounds with diverse and potent pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, anti-HIV, and neuroprotective effects.[5][7][8][9]

Oncology: The Vanguard of Indazole Therapeutics

The most profound impact of indazole chemistry has been in the development of anticancer agents.[10] Several indazole-based drugs, such as Pazopanib, Axitinib, and Niraparib, are now standard-of-care treatments for various malignancies.[2][11][12][13] The primary mechanism underpinning their efficacy is the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[14]

Mechanism of Action: Potent Kinase Inhibition

Indazole derivatives have been successfully designed to target a range of kinases implicated in cancer progression.[7] The indazole moiety often acts as an ATP-competitive inhibitor, occupying the adenosine triphosphate binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[15]

Key kinase targets for indazole compounds include:

-

VEGFR (Vascular Endothelial Growth Factor Receptors): Crucial for angiogenesis, the formation of new blood vessels that supply tumors. Pazopanib and Axitinib are potent VEGFR inhibitors.[10][16]

-

FGFR (Fibroblast Growth Factor Receptors): Involved in cell proliferation, migration, and survival.[5][7]

-

Aurora Kinases: Essential for mitotic progression; their inhibition leads to cell cycle arrest and apoptosis.[7][13]

-

Pim Kinases: Serine/threonine kinases that regulate cell survival and proliferation.[7]

-

BCR-ABL: A fusion protein tyrosine kinase that drives chronic myeloid leukemia (CML).[7]

-

EGFR (Epidermal Growth factor Receptor): A key driver in several cancers, including non-small cell lung cancer.[5][17]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold has yielded crucial insights for optimizing anticancer potency. For instance, studies on VEGFR-2 inhibitors revealed that substitutions at specific positions could dramatically alter binding affinity.[16] Similarly, for Aurora kinase inhibitors, substitutions at the C5 or C6 positions with groups like phenyl urea or sulfonamide resulted in remarkable potency.[13] The strategic placement of functional groups to engage with key amino acid residues in the kinase ATP-binding pocket is a cornerstone of designing effective indazole-based inhibitors.[18][19]

Summary of Key Indazole-Based Anticancer Agents

| Compound | Primary Target(s) | Indication(s) | Reported Potency (IC₅₀) | Reference |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | VEGFR-2: 30 nM | [4][5] |

| Axitinib | VEGFR 1, 2, 3 | Renal Cell Carcinoma | VEGFR-2: 0.2 nM | [2][6] |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer | PARP-1: 3.8 nM | [4][5] |

| Compound 2f | (Mechanism involves apoptosis) | Breast Cancer (preclinical) | 0.23–1.15 µM (cell viability) | [20] |

| Compound 102 | FGFR1 | Cancer (preclinical) | 30.2 nM | [5] |

Anti-Inflammatory Applications

Chronic inflammation is a key pathological feature of many diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting enzymes and signaling molecules central to the inflammatory cascade.[9][21][22]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[23][24] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with traditional NSAIDs.[25] Furthermore, studies have shown that indazole compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and scavenge free radicals.[23][24][26]

| Compound | Target/Mechanism | In Vitro/In Vivo Model | Key Finding | Reference |

| Indazole | COX-2, Cytokines, Free Radicals | Carrageenan-induced paw edema (rat) | Dose-dependent edema inhibition | [23][24] |

| 5-Aminoindazole | COX-2, Cytokines, Free Radicals | Carrageenan-induced paw edema (rat) | Significant anti-inflammatory effect | [23] |

| 6-Nitroindazole | COX-2, Cytokines, Free Radicals | Carrageenan-induced paw edema (rat) | Significant anti-inflammatory effect | [23] |

Neuroprotective Potential

The indazole scaffold is increasingly being explored for its potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[8][27] The strategy involves modulating targets that are critical to neuronal health and function.

Mechanism of Action: Diverse Neurological Targets

Indazole derivatives have shown promise by targeting several key players in neurodegeneration:[28]

-

LRRK2 (Leucine-rich repeat kinase 2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease. The LRRK2 antagonist MLi-2, an indazole derivative, has shown remarkable efficacy in preclinical models.[8][29]

-

Monoamine Oxidases (MAO): Specifically MAO-B, which is involved in the degradation of dopamine. Indazole-5-carboxamides have shown a strong affinity for MAO, suggesting a potential therapeutic avenue for Parkinson's disease.[8][28][29]

-

Voltage-gated Sodium Channels: Modulators of these channels, such as certain oxadiazolylindazole compounds, have demonstrated neuroprotective activity in hippocampal neurons, potentially by preventing excitotoxicity.[30]

-

JNK3 (c-Jun N-terminal kinase 3): JNK3 inhibitors are being investigated as potential treatments for Alzheimer's and Parkinson's diseases.[6]

Experimental Protocols for Evaluation

The translation of a promising compound from chemical synthesis to a potential therapeutic requires rigorous biological evaluation. Below are foundational, step-by-step protocols for assessing the activity of indazole compounds.

General Workflow for Compound Evaluation

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a self-validating system as the signal is directly proportional to kinase activity.

Objective: To determine the IC₅₀ value of an indazole compound against a specific protein kinase (e.g., VEGFR-2, FGFR1).

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

Indazole test compound (solubilized in DMSO)

-

ATP solution

-

Kinase reaction buffer (containing MgCl₂)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

-

Compound Preparation: Prepare a serial dilution of the indazole compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

-

Add 2 µL of a solution containing the kinase and its specific substrate peptide in reaction buffer.

-

Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL. Causality: The concentration of ATP should be at or near its Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

-

Stopping the Reaction & ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ATP Generation & Signal Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used by luciferase to generate a light signal.

-

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To evaluate the cytotoxic or anti-proliferative effect of an indazole compound on a cancer cell line (e.g., HT-29, 4T1).[18][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well clear flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator. Causality: This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be robustly measured.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Perspectives

The indazole scaffold is a remarkably versatile and pharmacologically significant core in modern drug discovery.[27][31] Its derivatives have yielded potent therapeutics, particularly in oncology, by effectively targeting protein kinases.[14] The ongoing exploration into their anti-inflammatory and neuroprotective activities continues to broaden their therapeutic horizons.[8][23] Future research will likely focus on developing more selective inhibitors to minimize off-target effects, exploring novel indazole-based modalities like PROTACs, and applying advanced computational methods to accelerate the design of next-generation therapeutics.[5][32] The continued synthesis and evaluation of diverse indazole libraries remain a promising strategy for addressing unmet medical needs across a spectrum of diseases.[4][21]

References

- Wan, Y., He, S., Li, W., & Tang, Z. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anticancer Agents in Medicinal Chemistry, 18(9), 1228-1234.

- Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.

- The Anticancer Activity of Indazole Compounds: A Mini Review.

- Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applic

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications.

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul

- The Anticancer Activity of Indazole Compounds: A Mini Review. Europe PMC.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.

- Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed.

- Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. PubMed.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.

- Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Zhao, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(9), 2783.

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.

- Indazole derivatives and their therapeutic applications: a p

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.

- development of 1h-indazole derivatives as anti-inflammatory agents using comput

- Biologically active 2H-indazole-containing compounds.

- Discovery of novel indazole derivatives as dual angiotensin II antagonists and partial PPARγ agonists. PubMed.

- The Anticancer Activity of Indazole Compounds: A Mini Review. Ingenta Connect.

- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones. PubMed.

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.

- Importance of Indazole against Neurological Disorders. Bentham Science.

- Bioactive indazole compounds in clinical trails.

- Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. RSC Publishing.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Recent Advances in the Development of Indazole-based Anticancer Agents. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 14. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. caribjscitech.com [caribjscitech.com]

- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. [PDF] In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. benthamscience.com [benthamscience.com]

- 29. researchgate.net [researchgate.net]

- 30. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. pubs.acs.org [pubs.acs.org]

Exploring 5,6-dichloro-1H-indazole: A Privileged Scaffold for Kinase Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for the investigation of 5,6-dichloro-1H-indazole as a potential kinase inhibitor. Rather than presenting a rigid set of findings on a well-documented molecule, we embark on a guided exploration, outlining the scientific rationale, strategic methodologies, and critical decision-making processes involved in characterizing a novel compound from this potent chemical class. We will leverage the established success of the indazole core in medicinal chemistry to build a robust, field-proven workflow for its evaluation.[1][2][3]

The Indazole Scaffold: A Cornerstone of Modern Kinase Inhibitors

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in drug discovery.[3] Its structural and electronic properties make it an exceptional bioisostere of the native purine core of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of kinase active sites. This fundamental binding mode is a shared feature among numerous FDA-approved kinase inhibitors, including Axitinib, Pazopanib, and Niraparib, which have transformed the treatment landscape for various cancers.[1][4]

The specific compound, this compound, represents an intriguing starting point for a drug discovery program. The dichlorination on the benzene ring is anticipated to modulate several key properties:

-

Binding Affinity: Halogen atoms can participate in specific halogen bonds or hydrophobic interactions within the ATP pocket, potentially enhancing binding affinity and selectivity.[5]

-